
Methyl acetoxyacetate
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Overview
Description
Methyl acetoxyacetate is a useful research compound. Its molecular formula is C5H8O4 and its molecular weight is 132.11 g/mol. The purity is usually 95%.
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Q & A
Basic Research Questions
Q. What are the established synthetic routes for methyl acetoxyacetate, and how do reaction conditions influence yield?
this compound is typically synthesized via esterification of acetoxyacetic acid with methanol under acidic catalysis. Key parameters include temperature control (60-80°C), stoichiometric ratios (1:1.2 acid-to-alcohol), and catalyst selection (e.g., sulfuric acid or p-toluenesulfonic acid) to minimize side reactions like hydrolysis . Purity is enhanced by fractional distillation under reduced pressure (boiling point ~101°C at 760 mmHg) .
Q. What spectroscopic methods are most effective for characterizing this compound?
- NMR : 1H NMR reveals peaks at δ 3.7 (s, 3H, OCH3), δ 4.6 (s, 2H, CH2COO), and δ 2.1 (s, 3H, COCH3) .
- IR : Strong absorptions at 1740 cm−1 (ester C=O) and 1240 cm−1 (C-O stretching) confirm functional groups .
- GC-MS : Used to verify purity and identify degradation products during stability studies .
Q. How should this compound be safely stored and handled in laboratory settings?
Store in airtight containers at ≤25°C, away from oxidizers and bases. Use nitrile gloves, chemical-resistant lab coats, and ANSI-approved goggles to prevent skin/eye contact. In case of spills, absorb with inert materials (e.g., sand) and dispose as hazardous waste .
Advanced Research Questions
Q. How can computational modeling optimize this compound’s reactivity in novel synthetic pathways?
Density Functional Theory (DFT) calculations predict nucleophilic attack sites on the ester carbonyl group, guiding catalyst design for asymmetric synthesis. Solvent effects (e.g., dielectric constant of DMSO vs. THF) are modeled using COSMO-RS to improve regioselectivity .
Q. What strategies resolve contradictions in kinetic data for this compound hydrolysis under varying pH?
Conflicting rate constants (e.g., acidic vs. alkaline hydrolysis) arise from competing mechanisms: acid-catalyzed acyl-oxygen cleavage vs. base-promoted alkyl-oxygen cleavage. Use stopped-flow UV-Vis spectroscopy and 18O isotopic labeling to differentiate pathways .
Q. How does this compound’s stability in polymer matrices impact drug delivery applications?
Accelerated stability studies (40°C/75% RH) show ≤5% degradation over 6 months when encapsulated in PLGA microparticles. HPLC-UV monitors ester bond integrity, while DSC confirms no glass transition shifts (Tg ~55°C) .
Q. What analytical approaches validate this compound’s role as a metabolite in biological systems?
LC-HRMS coupled with stable isotope tracers (e.g., 13C-labeled this compound) identifies metabolic intermediates in liver microsome assays. Fragmentation patterns (m/z 131 → 89) correlate with β-ketoester cleavage .
Q. Methodological Considerations
Q. Designing reproducible experiments with this compound: How to mitigate batch-to-batch variability?
- Quality Control : Require suppliers to provide Certificates of Analysis (CoA) with ≥98% purity (HPLC).
- In-house validation : Perform Karl Fischer titration (water content <0.1%) and ICP-MS for metal contaminants (e.g., Fe <1 ppm) .
Q. Interpreting conflicting cytotoxicity data in cell-based assays: Is this compound inherently toxic?
Discrepancies arise from solvent choice (DMSO vs. ethanol) and exposure time. Pre-test solubility in culture media (e.g., DMEM) and use MTT assays with EC50 normalization to avoid false positives .
Q. Safety and Compliance
Q. What waste disposal protocols align with environmental regulations for this compound?
Neutralize waste with 10% NaOH, then incinerate in EPA-approved facilities. Avoid aqueous discharge due to high BOD (≥500 mg/L) .
Q. How to address respiratory hazards during large-scale synthesis?
Install local exhaust ventilation (LEV) systems and monitor airborne concentrations via OSHA Method 07. Use NIOSH-approved N95 respirators if levels exceed 50 ppm .
Properties
IUPAC Name |
methyl 2-acetyloxyacetate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8O4/c1-4(6)9-3-5(7)8-2/h3H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GOQRKXBLBLOWLQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OCC(=O)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00337020 |
Source
|
Record name | Methyl acetoxyacetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00337020 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
132.11 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
5837-80-9 |
Source
|
Record name | Methyl 2-(acetyloxy)acetate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=5837-80-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Methyl acetoxyacetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00337020 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.